molecular formula C29H25FN2O4 B11652301 4-[11-(3-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[11-(3-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B11652301
M. Wt: 484.5 g/mol
InChI Key: YQDKGDBGLROBBO-UHFFFAOYSA-N
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Description

4-[11-(3-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties

Preparation Methods

The synthesis of 4-[11-(3-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can be achieved through multi-component reactions involving o-phenylenediamine, dimedone, and aromatic aldehydes. One method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent and water scavenger . The reaction conditions are optimized to achieve reasonable to good yields. Industrial production methods may involve similar multi-component reactions with appropriate scaling and optimization for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the aromatic rings, can be carried out using common reagents such as halogens and nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[11-(3-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased neuronal inhibition, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. Compared to these compounds, 4-[11-(3-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid may exhibit unique pharmacological properties due to its specific structural features. The presence of the 3-fluorophenyl group and the oxobutanoic acid moiety may contribute to its distinct binding affinity and efficacy .

Properties

Molecular Formula

C29H25FN2O4

Molecular Weight

484.5 g/mol

IUPAC Name

4-[6-(3-fluorophenyl)-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H25FN2O4/c30-21-10-6-9-19(15-21)29-28-23(16-20(17-25(28)33)18-7-2-1-3-8-18)31-22-11-4-5-12-24(22)32(29)26(34)13-14-27(35)36/h1-12,15,20,29,31H,13-14,16-17H2,(H,35,36)

InChI Key

YQDKGDBGLROBBO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)F)C(=O)CCC(=O)O)C5=CC=CC=C5

Origin of Product

United States

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